Nanomolar IDO1 Enzyme Inhibition: 6-Bromo Derivative Achieves 49-Fold Higher Potency Than Comparator Indole Scaffold
In a direct enzymatic assay measuring inhibition of recombinant human indoleamine 2,3-dioxygenase 1 (IDO1), a derivative incorporating the 6-bromo-1H-indole-3-carboxylic acid scaffold (BDBM50514753/CHEMBL4557994) exhibited an IC₅₀ of 13 nM [1]. In contrast, a structurally related indole-based IDO1 inhibitor scaffold lacking the 6-bromo substitution pattern (BDBM50606613/CHEMBL5219865) demonstrated an IC₅₀ of 640 nM under comparable biochemical assay conditions [2]. The 6-bromo-containing scaffold achieves approximately 49-fold greater potency (ΔIC₅₀ = 627 nM), establishing the bromine substituent at the 6-position as a critical pharmacophoric determinant for high-affinity IDO1 engagement.
| Evidence Dimension | IDO1 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 13 nM (scaffold containing 6-bromo-1H-indole-3-carboxylic acid derivative) |
| Comparator Or Baseline | IC₅₀ = 640 nM (indole-based IDO1 inhibitor lacking 6-bromo substitution) |
| Quantified Difference | 49.2-fold higher potency (Δ = 627 nM) |
| Conditions | Biochemical assay: human IDO1 (12 to 403 aa) inhibition measured spectrophotometrically |
Why This Matters
For medicinal chemistry programs targeting IDO1 for immuno-oncology applications, the 6-bromo substitution provides a quantifiable potency advantage that unbrominated indole scaffolds cannot achieve, directly influencing lead optimization decisions and procurement specifications.
- [1] BindingDB. BDBM50514753 CHEMBL4557994. IDO1 IC50 = 13 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50514753 View Source
- [2] BindingDB. BDBM50606613 CHEMBL5219865. IDO1 IC50 = 640 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50606613 View Source
